molecular formula C13H11ClO2 B2365495 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one CAS No. 400087-29-8

3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one

Cat. No.: B2365495
CAS No.: 400087-29-8
M. Wt: 234.68
InChI Key: RRQVCLCAYYEXCV-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of a chlorobenzyl group attached to a pyranone ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Safety and Hazards

As with any chemical compound, handling “3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, it could be interesting to investigate its potential biological activity given the known activities of many benzyl and pyran compounds .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been shown to affect a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as 4-chlorobenzyl chloride, have been described as highly volatile and readily sublimable at normal temperatures . These properties could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have similar effects at the molecular and cellular levels.

Action Environment

The stability and efficacy of similar compounds, such as 4-chlorobenzyl chloride, may be influenced by factors such as temperature, as it is described as highly volatile and readily sublimable at normal temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-4H-pyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzyl chloride
  • 2-methyl-4H-pyran-4-one
  • Benzyl chloride

Uniqueness

3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one is unique due to the combination of the chlorobenzyl group and the pyranone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-9-12(13(15)6-7-16-9)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQVCLCAYYEXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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